

# Physical and chemical properties of 4-Allyl-2-fluoro-1-propoxybenzene.

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## Compound of Interest

Compound Name: 4-Allyl-2-fluoro-1-propoxybenzene

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## Technical Guide: 4-Allyl-2-fluoro-1-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **4-Allyl-2-fluoro-1-propoxybenzene** is limited in publicly available scientific literature. The information presented in this guide, particularly quantitative physical and chemical properties, is largely estimated based on the known properties of structurally similar compounds.

## Introduction

**4-Allyl-2-fluoro-1-propoxybenzene** is a substituted aromatic ether with potential applications in medicinal chemistry and materials science. Its structure combines several key functional groups: an allyl group, which can participate in various chemical transformations; a fluoro substituent, which can modulate the electronic properties and metabolic stability of the molecule; and a propoxy group, which influences its lipophilicity. This guide provides an in-depth overview of its estimated physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological relevance.

## Physicochemical Properties

The physical and chemical properties of **4-Allyl-2-fluoro-1-propoxybenzene** have been estimated by analyzing the contributions of its core components: allylbenzene, fluorobenzene,

and propoxybenzene.

Table 1: Estimated and Known Physicochemical Properties of **4-Allyl-2-fluoro-1-propoxybenzene** and Related Compounds

Property	4-Allyl-2-fluoro-1-propoxybenzene (Estimated)	Allylbenzene[1][2][3]	Fluorobenzene [4]	Propoxybenzene[5]
Molecular Formula	C <sub>12</sub> H <sub>15</sub> FO	C <sub>9</sub> H <sub>10</sub>	C <sub>6</sub> H <sub>5</sub> F	C <sub>9</sub> H <sub>12</sub> O
Molecular Weight ( g/mol )	194.25	118.18	96.10	136.19
Boiling Point (°C)	~210-230	156-157	85	190
Density (g/mL)	~1.0 - 1.1	0.892	1.025	0.947
Solubility in Water	Insoluble	Insoluble	Slightly soluble	Insoluble
Refractive Index	~1.50 - 1.52	1.511	1.465	1.501

## Chemical Properties and Reactivity

The chemical reactivity of **4-Allyl-2-fluoro-1-propoxybenzene** is dictated by its functional groups:

- **Allyl Group:** The double bond in the allyl group can undergo various reactions, including addition reactions (e.g., hydrogenation, halogenation), oxidation, and polymerization. It is also susceptible to isomerization to the more stable propenylbenzene in the presence of a base.
- **Aromatic Ring:** The benzene ring is activated towards electrophilic aromatic substitution. The positions of substitution will be directed by the cumulative effects of the fluoro, propoxy, and allyl groups. The fluorine atom is a deactivator but ortho-, para-directing, while the propoxy group is a strong activator and ortho-, para-directing.

- Ether Linkage: The propoxy ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

## Experimental Protocols

A plausible and widely used method for the synthesis of **4-Allyl-2-fluoro-1-propoxybenzene** is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

### Proposed Synthesis of 4-Allyl-2-fluoro-1-propoxybenzene

The synthesis can be envisioned as a two-step process starting from commercially available 2-fluorophenol.

Step 1: Allylation of 2-Fluorophenol to form 4-Allyl-2-fluorophenol

This step can be achieved via a Claisen rearrangement of an initially formed allyl ether.

Step 2: Propoxylation of 4-Allyl-2-fluorophenol

This step is a classic Williamson ether synthesis.

Detailed Protocol for Step 2: Williamson Ether Synthesis

Materials:

- 4-Allyl-2-fluorophenol
- 1-Bromopropane (or 1-iodopropane)
- Potassium carbonate ( $K_2CO_3$ ) or Sodium hydride (NaH)
- Acetone or Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride ( $NH_4Cl$ )

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- To a solution of 4-Allyl-2-fluorophenol (1 equivalent) in dry acetone or DMF, add potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
- Filter the solid potassium carbonate and wash it with a small amount of acetone.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash with water and then with a saturated aqueous solution of ammonium chloride.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure **4-Allyl-2-fluoro-1-propoxybenzene**.

## Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted:

- $^1\text{H}$  NMR:
  - Signals in the aromatic region ( $\delta$  6.8-7.2 ppm) showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

- Signals corresponding to the allyl group: a multiplet for the vinyl proton ( $\delta$  ~5.9-6.1 ppm), two doublets for the terminal vinyl protons ( $\delta$  ~5.0-5.2 ppm), and a doublet for the methylene protons ( $\delta$  ~3.3-3.5 ppm).
- Signals for the propoxy group: a triplet for the O-CH<sub>2</sub> protons ( $\delta$  ~3.9-4.1 ppm), a sextet for the central CH<sub>2</sub> protons ( $\delta$  ~1.7-1.9 ppm), and a triplet for the terminal CH<sub>3</sub> protons ( $\delta$  ~0.9-1.1 ppm).
- <sup>13</sup>C NMR:
  - Aromatic carbons in the range of  $\delta$  110-160 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.
  - Allyl group carbons: CH<sub>2</sub> at  $\delta$  ~35-40 ppm, CH at  $\delta$  ~135-140 ppm, and CH<sub>2</sub> at  $\delta$  ~115-120 ppm.
  - Propoxy group carbons: O-CH<sub>2</sub> at  $\delta$  ~70-75 ppm, CH<sub>2</sub> at  $\delta$  ~20-25 ppm, and CH<sub>3</sub> at  $\delta$  ~10-15 ppm.
- IR Spectroscopy:
  - C-H stretching of the aromatic ring (~3030-3100 cm<sup>-1</sup>).
  - C-H stretching of the alkyl groups (~2850-2960 cm<sup>-1</sup>).
  - C=C stretching of the allyl group (~1640 cm<sup>-1</sup>).
  - Aromatic C=C stretching (~1500-1600 cm<sup>-1</sup>).
  - Strong C-O-C stretching of the ether linkage (~1200-1250 cm<sup>-1</sup>).
  - C-F stretching (~1100-1200 cm<sup>-1</sup>).
- Mass Spectrometry:
  - The molecular ion peak [M]<sup>+</sup> at m/z = 194.11.

- Characteristic fragmentation patterns including loss of the allyl group, the propoxy group, and cleavage of the ether bond.

## Potential Biological Activity and Applications

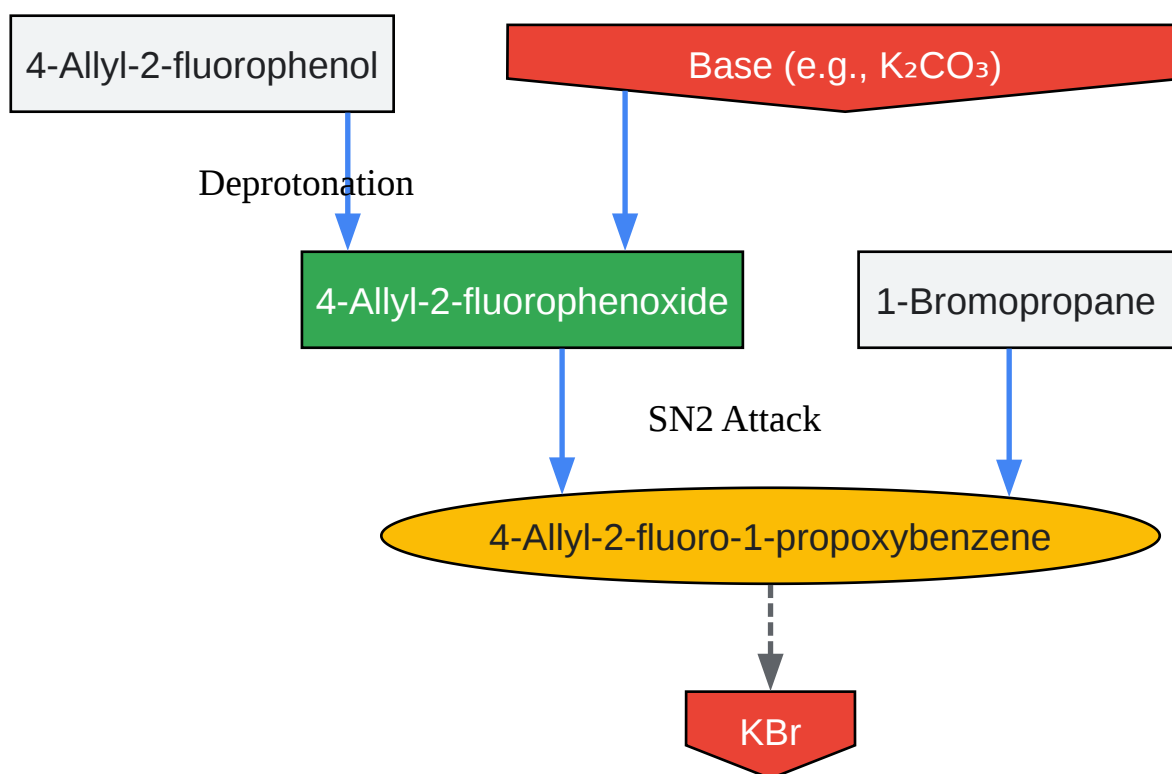
The biological activity of **4-Allyl-2-fluoro-1-propoxybenzene** has not been reported. However, the allylbenzene scaffold is present in numerous natural products with a wide range of biological activities, including antimicrobial and antioxidant properties[6][7]. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets. Therefore, this compound could be a valuable intermediate for the synthesis of novel drug candidates. Some fluorinated ethers have been investigated for their anesthetic properties, though this often involves more extensive fluorination[8]. The toxicology of fluorinated aromatic compounds should be considered, as some can be persistent and have adverse health effects[9].

## Visualizations



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Caption: Proposed two-step synthesis of **4-Allyl-2-fluoro-1-propoxybenzene**.



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Caption: Mechanism of the Williamson ether synthesis for the final step.

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- To cite this document: BenchChem. [Physical and chemical properties of 4-Allyl-2-fluoro-1-propoxybenzene.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8000287#physical-and-chemical-properties-of-4-allyl-2-fluoro-1-propoxybenzene]

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